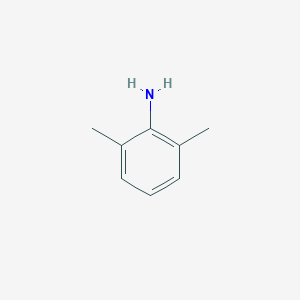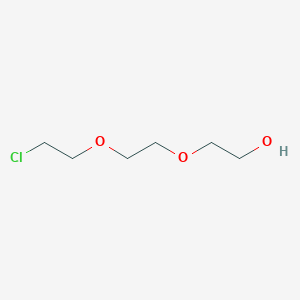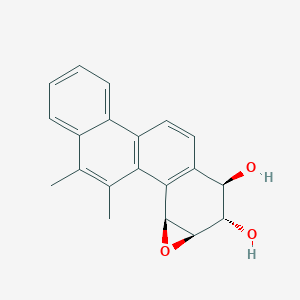
1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene, also known as ellipticine, is a natural alkaloid that has been found to have various biological activities. It has been extensively studied for its potential as an anticancer agent due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.
Mecanismo De Acción
Ellipticine exerts its anticancer effects through multiple mechanisms. It has been found to intercalate into DNA, causing DNA damage and inhibiting DNA synthesis. Additionally, 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been found to inhibit topoisomerase II, an enzyme that is essential for DNA replication. This inhibition leads to the accumulation of DNA damage and ultimately, apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Ellipticine has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Additionally, 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene in lab experiments is its ability to intercalate into DNA, making it a useful tool for studying DNA structure and function. However, one limitation of using 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene is its cytotoxicity, which can make it difficult to study its effects on normal cells.
Direcciones Futuras
1. Further studies on the mechanisms of action of 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene, particularly its effects on DNA replication and repair.
2. Development of more efficient and less toxic methods for synthesizing 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene.
3. Exploration of the potential applications of 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene in the treatment of inflammatory diseases.
4. Investigation of the potential synergistic effects of 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene with other anticancer agents.
5. Development of more targeted delivery methods for 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene to reduce its cytotoxicity.
Métodos De Síntesis
Ellipticine can be synthesized from various plant sources, including the leaves of Ochrosia elliptica and the bark of Goniothalamus giganteus. However, the most commonly used method for synthesizing 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene is through chemical synthesis. This involves the condensation of 3,4-dihydroxyphenylacetic acid with 2-methyl-1,2,3,4-tetrahydroisoquinoline in the presence of a strong acid catalyst.
Aplicaciones Científicas De Investigación
Ellipticine has been extensively studied for its potential as an anticancer agent. It has been found to inhibit DNA synthesis and induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. Additionally, 1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has also been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Propiedades
Número CAS |
139562-15-5 |
|---|---|
Nombre del producto |
1,2-Dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene |
Fórmula molecular |
C20H18O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(3S,5R,6S,7R)-18,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C20H18O3/c1-9-10(2)15-13(12-6-4-3-5-11(9)12)7-8-14-16(15)19-20(23-19)18(22)17(14)21/h3-8,17-22H,1-2H3/t17-,18+,19+,20-/m1/s1 |
Clave InChI |
GTDVLOQPWWYRHL-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C2=C(C=CC3=C2[C@H]4[C@H](O4)[C@H]([C@@H]3O)O)C5=CC=CC=C15)C |
SMILES |
CC1=C(C2=C(C=CC3=C2C4C(O4)C(C3O)O)C5=CC=CC=C15)C |
SMILES canónico |
CC1=C(C2=C(C=CC3=C2C4C(O4)C(C3O)O)C5=CC=CC=C15)C |
Sinónimos |
1,2-dihydroxy-5,6-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene 5,6-diMeC-1,2-diol-3,4-epoxide 5,6-diMeCDE 5,6-dimethylchrysene-1,2-diol-3,4-epoxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



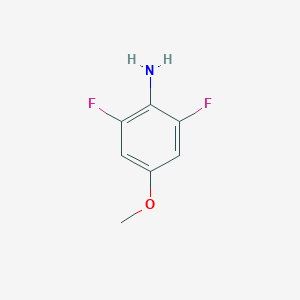
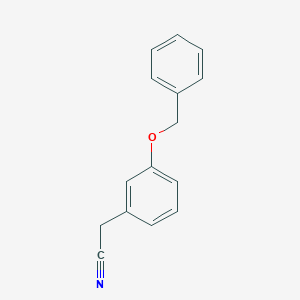
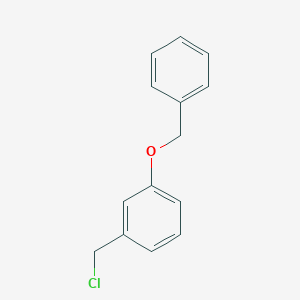
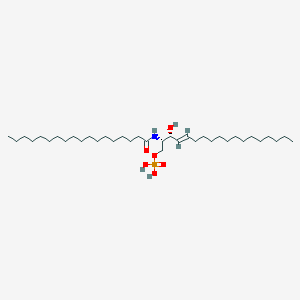
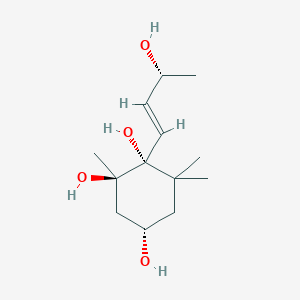
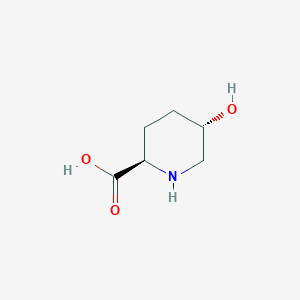
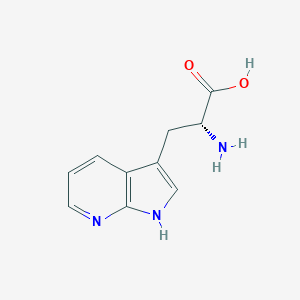
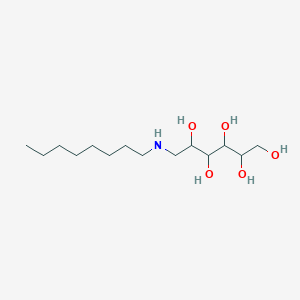
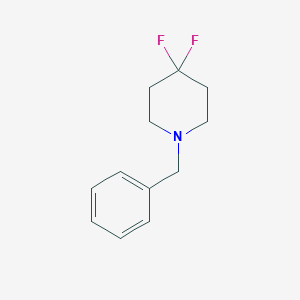
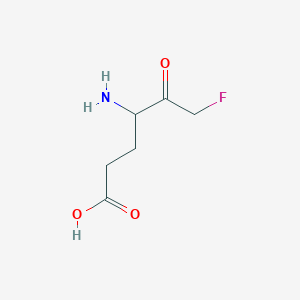
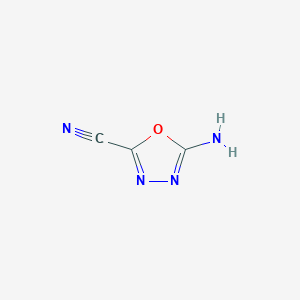
![2-Methyl-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;sulfuric acid](/img/structure/B139819.png)
